molecular formula C27H32N4O2 B12777539 Oxatomide monohydrate CAS No. 144671-97-6

Oxatomide monohydrate

Cat. No.: B12777539
CAS No.: 144671-97-6
M. Wt: 444.6 g/mol
InChI Key: WUVRHFANMRXNRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxatomide involves several key steps:

Industrial Production Methods

Industrial production of oxatomide typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxatomide undergoes various chemical reactions, including:

    Substitution Reactions: Common in the synthesis process, where functional groups are replaced.

    Hydrolysis: Removal of protecting groups during synthesis.

Common Reagents and Conditions

    Isopropenyl Acetate: Used in the initial protection step.

    3-Chloro-1-bromopropane: Used for alkylation.

    Monobenzhydryl Derivative of Piperazine: Used in the final alkylation step.

Major Products Formed

The major product formed from these reactions is oxatomide itself, with intermediate compounds formed during the synthesis process.

Scientific Research Applications

Oxatomide has a wide range of scientific research applications:

Mechanism of Action

Oxatomide exerts its effects primarily through antagonism of the H1 histamine receptor. This prevents histamine from binding to its receptor, thereby inhibiting the allergic response. Additionally, oxatomide has been shown to inhibit mast cell degranulation, further reducing the release of histamine and other mediators of allergic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cinnarizine: Another H1 histamine receptor antagonist with similar antihistamine activity.

    Hydroxyzine: Shares antiserotonergic activity with oxatomide.

    Sodium Cromoglycate: Although not a direct antihistamine, it also inhibits mast cell degranulation.

Uniqueness of Oxatomide

Oxatomide is unique in its dual action as both an H1 histamine receptor antagonist and an inhibitor of mast cell degranulation. This dual mechanism makes it particularly effective in treating allergic conditions that are unresponsive to other antihistamines .

Properties

CAS No.

144671-97-6

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate

InChI

InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2

InChI Key

WUVRHFANMRXNRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O

Origin of Product

United States

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